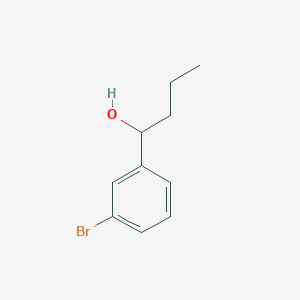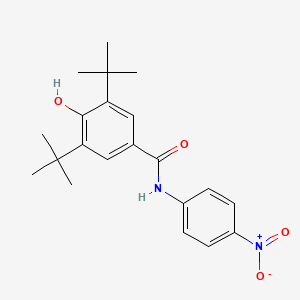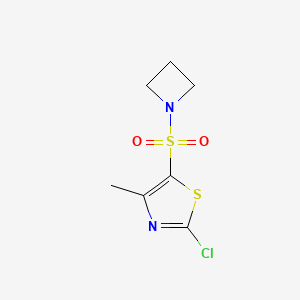
1-(3-Bromophenyl)butan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Bromophenyl)butan-1-ol is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a butanol chain. This compound is of significant interest in various fields of chemistry and industry due to its unique structural properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(3-Bromophenyl)butan-1-ol can be synthesized through several methods. One common approach involves the bromination of phenylbutanol using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or light. The reaction typically occurs under mild conditions, ensuring high yield and purity of the product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and scalability. The use of automated systems allows for precise control over reaction parameters, leading to efficient and cost-effective production.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(3-Bromophenyl)butan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding phenylbutanol.
Substitution: The bromine atom can be substituted with other functional groups such as amines, thiols, or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN).
Major Products:
Oxidation: 1-(3-Bromophenyl)-butanone or 1-(3-Bromophenyl)-butanoic acid.
Reduction: 1-Phenylbutanol.
Substitution: Various substituted phenylbutanols depending on the nucleophile used.
Applications De Recherche Scientifique
1-(3-Bromophenyl)butan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 1-(3-Bromophenyl)butan-1-ol exerts its effects depends on the specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various physiological responses. The bromine atom and hydroxyl group play crucial roles in its reactivity and interaction with molecular targets.
Comparaison Avec Des Composés Similaires
1-(4-Bromophenyl)-butanol: Similar structure but with the bromine atom in the para position.
1-(3-Chlorophenyl)-butanol: Chlorine atom instead of bromine.
1-(3-Bromophenyl)-propanol: Shorter carbon chain.
Uniqueness: 1-(3-Bromophenyl)butan-1-ol is unique due to the specific positioning of the bromine atom and the length of the butanol chain, which influence its reactivity and potential applications. The presence of the bromine atom enhances its ability to participate in various substitution reactions, making it a versatile intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C10H13BrO |
|---|---|
Poids moléculaire |
229.11 g/mol |
Nom IUPAC |
1-(3-bromophenyl)butan-1-ol |
InChI |
InChI=1S/C10H13BrO/c1-2-4-10(12)8-5-3-6-9(11)7-8/h3,5-7,10,12H,2,4H2,1H3 |
Clé InChI |
AGCGZPRKKYCHPL-UHFFFAOYSA-N |
SMILES canonique |
CCCC(C1=CC(=CC=C1)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![9H-Purin-6-amine,N-[(3-iodophenyl)methyl]-](/img/structure/B8704963.png)












